3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the molecular formula C16H20BNO2. This compound is notable for its unique structure, which includes a cyclopropyl group, a benzonitrile moiety, and a dioxaborolane ring. It is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Benzonitrile Moiety: The benzonitrile group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated benzene derivative.
Formation of the Dioxaborolane Ring: The dioxaborolane ring is typically formed through a reaction between a boronic acid or boronate ester and a diol, such as pinacol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated derivatives, nucleophiles such as amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a reagent in organic transformations. Its unique structure allows it to participate in a variety of chemical processes, making it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
- 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its combination of a cyclopropyl group, a benzonitrile moiety, and a dioxaborolane ring. This unique structure imparts specific reactivity and properties, making it particularly useful in certain synthetic applications and research contexts.
Properties
CAS No. |
1630082-46-0 |
---|---|
Molecular Formula |
C16H20BNO2 |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.